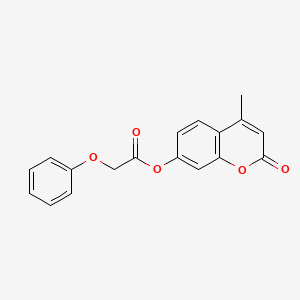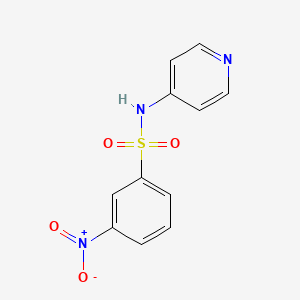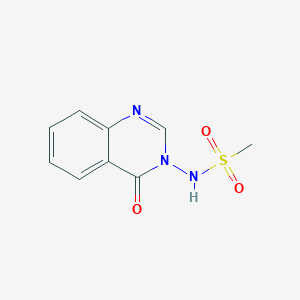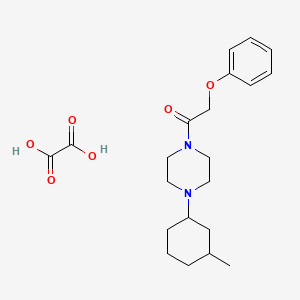![molecular formula C21H26N2O B4928721 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea, also known as A771726, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound belongs to the class of drugs called Janus kinase inhibitors (JAK inhibitors) and has been shown to have anti-inflammatory and immunosuppressive effects.
作用機序
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune responses. By inhibiting the activity of these enzymes, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea has been shown to have a number of biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation and proliferation of immune cells, leading to a reduction in immune responses.
実験室実験の利点と制限
One of the main advantages of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea is its relatively low potency compared to other JAK inhibitors, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea, including the development of more potent and selective JAK inhibitors based on the structure of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea. Additionally, further studies are needed to investigate the potential applications of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea in the treatment of various autoimmune diseases and cancer. Finally, more research is needed to understand the long-term effects of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea on the immune system and other physiological processes.
合成法
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea involves several steps, including the reaction of 3-isopropenylphenylacetic acid with isobutylmagnesium bromide, followed by the reaction of the resulting intermediate with phenylisocyanate. The final product is obtained by the reaction of the resulting urea with 1-phenylethylamine.
科学的研究の応用
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea has been extensively studied for its potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
1-(1-phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15(2)18-12-9-13-19(14-18)21(4,5)23-20(24)22-16(3)17-10-7-6-8-11-17/h6-14,16H,1H2,2-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXJUCRSHZWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)

![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)

![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B4928678.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)


![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)
